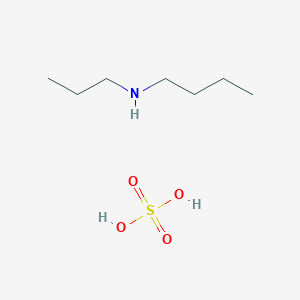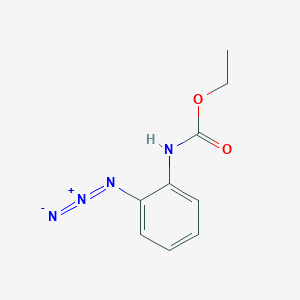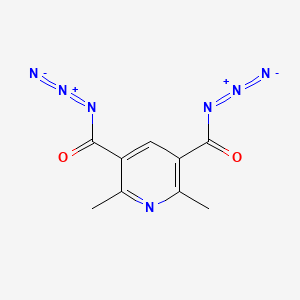
2,6-Dimethylpyridine-3,5-dicarbonyl diazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylpyridine-3,5-dicarbonyl diazide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two methyl groups at the 2 and 6 positions of the pyridine ring and two diazide groups at the 3 and 5 positions
Métodos De Preparación
The synthesis of 2,6-Dimethylpyridine-3,5-dicarbonyl diazide typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethylpyridine-3,5-dicarboxylic acid.
Conversion to Diacid Chloride: The diacid is converted to the corresponding diacid chloride using thionyl chloride or oxalyl chloride under reflux conditions.
Formation of Diazide: The diacid chloride is then treated with sodium azide in an appropriate solvent, such as dimethylformamide (DMF), to yield this compound.
Análisis De Reacciones Químicas
2,6-Dimethylpyridine-3,5-dicarbonyl diazide undergoes various chemical reactions, including:
Substitution Reactions: The diazide groups can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert the diazide groups to amines.
Cyclization Reactions: Under certain conditions, the compound can undergo cyclization to form heterocyclic compounds.
Common reagents used in these reactions include sodium azide, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Dimethylpyridine-3,5-dicarbonyl diazide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylpyridine-3,5-dicarbonyl diazide involves its ability to undergo nucleophilic substitution reactions. The diazide groups are highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparación Con Compuestos Similares
2,6-Dimethylpyridine-3,5-dicarbonyl diazide can be compared with other similar compounds, such as:
2,6-Dimethylpyridine-3,5-dicarboxylic Acid: The parent compound from which the diazide is derived.
2,6-Dimethylpyridine-3,5-dicarboxylic Acid Diethyl Ester: A related ester derivative.
2,6-Dimethylpyridine-3,5-dicarboxamide: An amide derivative with different reactivity.
The uniqueness of this compound lies in its diazide groups, which confer high reactivity and versatility in chemical synthesis.
Propiedades
Número CAS |
90886-77-4 |
|---|---|
Fórmula molecular |
C9H7N7O2 |
Peso molecular |
245.20 g/mol |
Nombre IUPAC |
2,6-dimethylpyridine-3,5-dicarbonyl azide |
InChI |
InChI=1S/C9H7N7O2/c1-4-6(8(17)13-15-10)3-7(5(2)12-4)9(18)14-16-11/h3H,1-2H3 |
Clave InChI |
SCIYBMKTMVYJCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=N1)C)C(=O)N=[N+]=[N-])C(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)
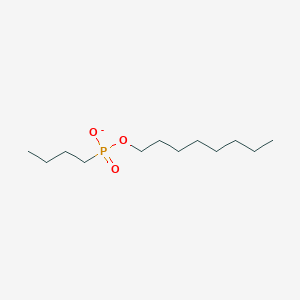


![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
![2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14355288.png)

![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)
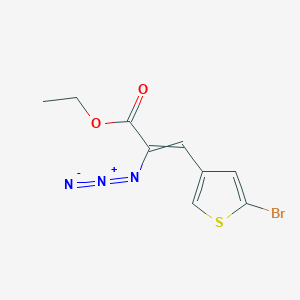
![2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine](/img/structure/B14355317.png)


